5-(Naphthalen-1-ylmethyl)-1,3-thiazol-2-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction. .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties may also be included .Scientific Research Applications
Plastic Scintillators and Luminescent Materials
Naphthalene derivatives have been studied for their scintillation properties when used in plastic scintillators. These materials are significant for detecting ionizing radiation due to their ability to emit light when excited by high-energy particles. Naphthalene and its derivatives, when integrated into polymethyl methacrylate-based scintillators, do not alter the scintillation efficiency, optical transparency, or stability under various conditions. The use of naphthalene derivatives alongside luminescent activators and wavelength shifters enhances the performance of scintillators in radiation detection applications (Salimgareeva & Kolesov, 2005).
Medicinal Chemistry and Biological Applications
Naphthalene and thiazole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. They interact with various biological molecules through noncovalent bonds, displaying potential in treating diseases, including cancer, and serving as artificial receptors, fluorescent probes, and cell imaging agents. The structural characteristics of these derivatives enable their applications in diagnostics and therapeutic developments (Gong et al., 2016).
Corrosion Inhibition
Phthalocyanine and naphthalocyanine derivatives, related to naphthalene structures, act as effective corrosion inhibitors for various metals. Their ability to form chelating complexes due to the presence of nitrogen atoms and aromatic rings makes them suitable for protecting metals from corrosion in different environments. These compounds are especially useful in aqueous conditions and as coatings, offering broad applications in materials science (Verma et al., 2021).
Environmental and Health Concerns
The environmental presence and impact of naphthalene, a structural component of the compound , have been extensively reviewed. Naphthalene's classification as a possible human carcinogen and its widespread occurrence raise concerns about its environmental and health implications. Research has focused on identifying sources of exposure, especially in indoor environments, where naphthalene derivatives may contribute to ambient concentrations. Understanding these aspects is crucial for developing strategies to mitigate health risks associated with exposure (Jia & Batterman, 2010).
Mechanism of Action
Target of Action
Similar compounds such as 5-amino-2-methyl-n-[(1r)-1-naphthalen-1-ylethyl]benzamide have been shown to target the replicase polyprotein 1ab in sars-cov .
Biochemical Pathways
For instance, a study on a similar compound, N-(naphthalen-1-yl) phenazine-1-carboxamide, revealed significant changes in the expression of genes involved in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 241.32
Cellular Effects
Preliminary studies suggest that this compound may have antiproliferative and anticancer properties . It is thought to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-14-16-9-12(17-14)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,9H,8H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKWSBMLQGKXKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278917 | |
Record name | 5-(1-Naphthalenylmethyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207463-35-2 | |
Record name | 5-(1-Naphthalenylmethyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207463-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Naphthalenylmethyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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